molecular formula C20H15N3O2S3 B11618473 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11618473
M. Wt: 425.6 g/mol
InChI Key: DNYFXWFJGXUMEQ-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a thiazolidine ring, a pyridopyrimidine core, and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The starting materials often include ethyl acetoacetate, thiourea, and substituted anilines. The key steps in the synthesis may involve:

    Formation of the thiazolidine ring: This can be achieved by reacting ethyl acetoacetate with thiourea under acidic or basic conditions.

    Construction of the pyridopyrimidine core: This step may involve cyclization reactions using appropriate reagents and catalysts.

    Introduction of the phenylsulfanyl group: This can be done through nucleophilic substitution reactions using phenylthiol or its derivatives.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the efficiency.

    Purification techniques: Utilizing methods such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as alkyl halides or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thioethers.

Scientific Research Applications

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development.

    Materials Science: Its unique structure could be useful in the design of new materials with specific properties.

    Biological Studies: The compound can be used to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific combination of functional groups and its potential biological activity. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C20H15N3O2S3

Molecular Weight

425.6 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[(4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H15N3O2S3/c1-2-22-19(25)15(28-20(22)26)12-14-17(27-13-8-4-3-5-9-13)21-16-10-6-7-11-23(16)18(14)24/h3-12H,2H2,1H3/b15-12-

InChI Key

DNYFXWFJGXUMEQ-QINSGFPZSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)SC4=CC=CC=C4)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)SC4=CC=CC=C4)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.